p-Chloroacetophenone oxime
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Overview
Description
p-Chloroacetophenone oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is known for its role as a cyclase inhibitor, blocking the formation of cyclic nucleotides, which are crucial for cellular signaling . This compound has applications in treating high blood pressure and cardiovascular diseases .
Preparation Methods
The synthesis of p-Chloroacetophenone oxime involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . The reaction produces an amidoxime, which is then reacted with phenylalkylamine to form the desired product . This method is commonly used in research and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
p-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.
Scientific Research Applications
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
Comparison with Similar Compounds
p-Chloroacetophenone oxime can be compared with other similar compounds, such as:
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific inhibition of cyclase enzymes and its applications in treating cardiovascular diseases .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
InChI Key |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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